molecular formula C9H16ClNO2 B2462743 Methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride CAS No. 2247103-21-3

Methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride

Cat. No. B2462743
CAS RN: 2247103-21-3
M. Wt: 205.68
InChI Key: FOMPGMMGBREXAD-XNJRRJNCSA-N
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Description

“Methyl (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate” is a compound with the molecular formula C9H12O2 . It has an average mass of 152.190 Da and a monoisotopic mass of 152.083725 Da .


Synthesis Analysis

There are several methods for synthesizing similar compounds. For instance, an epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters has been developed and applied in synthesizing (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds like “(1r,4r)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate” has been analyzed .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, (2S,4R)-4-Aminoproline methyl esters are likely to undergo 2-epimerization under basic conditions, followed by an intramolecular aminolysis of the (2R)-epimer to form the bridged lactam intermediates .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the melting point, price, vapor pressure, boiling point, toxicity, specific gravity, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity of a similar compound have been provided .

properties

IUPAC Name

methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-9(11)7-3-6-2-5(7)4-8(6)10;/h5-8H,2-4,10H2,1H3;1H/t5-,6-,7-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMPGMMGBREXAD-XNJRRJNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CC1CC2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]2C[C@@H]1C[C@H]2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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